AGN 205327 vs. ATRA: EC50 Comparison Reveals Distinct RARγ Preferentiality
AGN 205327 demonstrates a distinct EC50 profile across RAR isotypes compared to the endogenous ligand all-trans retinoic acid (ATRA). AGN 205327 activates RARγ with EC50 of 32 nM, RARβ with 734 nM, and RARα with 3766 nM [1]. In contrast, ATRA activates RARγ at sub-nanomolar concentration (EC50 0.24 nM) and requires approximately 80-fold higher concentration for RARα-mediated transactivation (EC50 19.3 nM) [2]. This cross-study comparison reveals that AGN 205327 exhibits substantially lower potency at RARγ than ATRA (133-fold difference), yet maintains a similar rank order of isotype preference (γ < β < α).
| Evidence Dimension | RAR isotype transactivation potency (EC50) |
|---|---|
| Target Compound Data | RARγ: 32 nM; RARβ: 734 nM; RARα: 3766 nM |
| Comparator Or Baseline | ATRA: RARγ EC50 0.24 nM; RARα EC50 19.3 nM; RARβ data not specified in available source |
| Quantified Difference | AGN 205327 is ~133-fold less potent at RARγ than ATRA (32 nM vs. 0.24 nM); ATRA exhibits RARα:RARγ EC50 ratio of ~80:1 |
| Conditions | RAR transactivation assays in mammalian cell lines |
Why This Matters
This EC50 differential enables investigators to achieve RARγ activation at concentrations that produce minimal RARα engagement, providing a distinct pharmacological window compared to ATRA for probing RARγ-specific biology.
- [1] TargetMol. AGN 205327 Product Datasheet. CAS No. 2070018-29-8. View Source
- [2] Petrie K, et al. Retinoic acid receptor γ is a therapeutically targetable driver of growth and survival in prostate cancer. Cancer Rep (Hoboken). 2020. DOI: 10.1002/cnr2.1284. View Source
